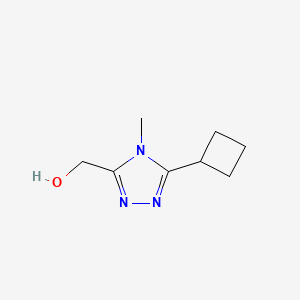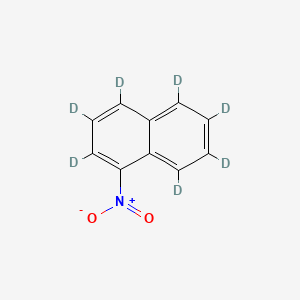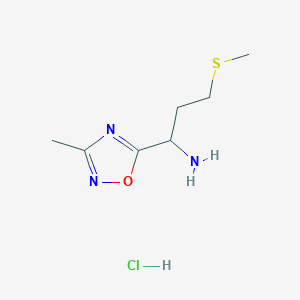![molecular formula C12H10ClN3O B1431090 2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one CAS No. 1552162-51-2](/img/structure/B1431090.png)
2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
Vue d'ensemble
Description
“2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one” is a chemical compound that has been studied for its potential pharmacological properties . The structure of this compound includes a pyrazole moiety, which is a five-membered heterocyclic ring that is particularly useful in organic synthesis . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
The synthesis of “this compound” and similar compounds has been reported in the literature . The synthesis methods involve reactions of ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives and 2-(2-aminoethoxy)ethanol or 2-morpholinoethanamine . The structures of the synthesized compounds were determined by IR, 1H NMR, and HRMS, and representative crystal structures were characterized using X-ray diffraction analysis .
Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using various techniques. For instance, the conformation of the six-membered heterocyclic ring is close to a screw-boat . The crystal packing is stabilized by weak intermolecular C-H⋯O interactions and is also consolidated by C-H⋯π interactions .
Chemical Reactions Analysis
The study on structure-activity relationships showed that compounds with a 4-chlorophenyl group at the pyrazole moiety, such as “this compound”, had much more inhibitory effects .
Applications De Recherche Scientifique
Potential Anticancer Activity
Synthesis and Biological Evaluation Against Lung Cancer
A study by Zhang et al. (2008) demonstrated the synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, including a compound with a 4-chlorophenyl group, which showed significant inhibitory effects on A549 lung cancer cells. This suggests potential anticancer applications, particularly in lung cancer therapy (Zhang et al., 2008).
Anticancer Properties in Pyrazole Compounds
Research by Thomas et al. (2019) explored pyrazole derivatives, similar in structure to 2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one, suggesting their potential as anticancer agents. These compounds were evaluated for their negative response against human microsomal prostaglandin E synthase 1, indicating their potential application in cancer treatment (Thomas et al., 2019).
Evaluation as Antimicrobial and Anticancer Agents
A study by Hafez et al. (2016) synthesized novel pyrazole derivatives with promising in vitro antimicrobial and anticancer activity. These compounds, related to this compound, exhibited higher anticancer activity than the reference drug doxorubicin in some cases (Hafez et al., 2016).
Synthetic and Structural Studies
Facile Synthesis of Pyrazolo[1,5-a]pyrazine Derivatives
Zaremba et al. (2013) reported the synthesis of novel pyrazolo[1,5-a]pyrazine derivatives, including intermediates structurally related to this compound. This research contributes to understanding the synthesis pathways and potential applications of these compounds (Zaremba et al., 2013).
Molecular Docking and Spectroscopic Studies
Jayasudha et al. (2020) conducted molecular docking, spectroscopic, and computational studies on compounds similar to this compound. These studies are crucial for understanding the molecular structure and potential interactions of these compounds in biological systems (Jayasudha et al., 2020).
Orientations Futures
The future directions for the study of “2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one” and similar compounds could involve further exploration of their pharmacological properties and potential therapeutic applications. Given the diverse pharmacological activities of pyrazole derivatives, these compounds could be of interest in the development of new drugs for various medical conditions .
Mécanisme D'action
Target of Action
Some pyrazine derivatives have been found to inhibit c-Met kinase , a protein that plays a crucial role in cell growth, survival, and migration .
Mode of Action
These compounds interact with c-Met kinase, inhibiting its activity and thus potentially disrupting cancer cell proliferation .
Biochemical Pathways
By inhibiting c-Met kinase, these compounds could affect various signaling pathways involved in cell growth and survival .
Result of Action
The inhibition of c-Met kinase can lead to a decrease in tumor cell proliferation, making these compounds potential anti-cancer agents .
Analyse Biochimique
Biochemical Properties
2-(4-Chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting its kinase activity. This interaction is essential for its potential use as an anti-cancer agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 and HCT-116 . The compound influences cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. It also affects gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to altered cellular metabolism and reduced proliferation of cancer cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, the compound has been found to interact with other proteins involved in apoptosis, such as Bcl-2 and caspases, enhancing their pro-apoptotic activities. These interactions lead to the activation of the intrinsic apoptotic pathway, resulting in programmed cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term studies have shown that continuous exposure to the compound can result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The degradation products of the compound may have different biological activities, which need to be further investigated.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, and doses above this threshold can result in toxic side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that can be excreted via the kidneys. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme induction or inhibition, which can affect the overall pharmacokinetics of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to be efficiently taken up by cancer cells, where it accumulates and exerts its cytotoxic effects. Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components. The compound’s localization within tumors is particularly important for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cancer cells . It interacts with various subcellular structures, including the mitochondria, where it can induce mitochondrial dysfunction and promote apoptosis. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its therapeutic potential.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-9-3-1-8(2-4-9)10-7-11-12(17)14-5-6-16(11)15-10/h1-4,7H,5-6H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEMYWLQNWNDMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid](/img/structure/B1431007.png)
![N-methyl-2-[(5-piperazin-1-yl-1,3,4-thiadiazol-2-yl)thio]acetamide trifluoroacetate](/img/structure/B1431008.png)
![[1,2,4]Triazolo[1,5-a]pyridine-5-carboxylic acid hydrochloride](/img/structure/B1431013.png)


![1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine hydrochloride](/img/structure/B1431017.png)
![ethyl 2-(2-imino-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431018.png)

![Ethyl 3-allyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate hydrobromide](/img/structure/B1431023.png)
![methyl 2-(6-butyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1431024.png)

![9-Methyl-6-azaspiro[3.5]nonan-7-one](/img/structure/B1431027.png)


